molecular formula C27H27FN4O2 B11550200 alpha-Benzamido-4-(diethylamino)-N'-(4-fluorobenzylidene)cinnamohydrazide

alpha-Benzamido-4-(diethylamino)-N'-(4-fluorobenzylidene)cinnamohydrazide

Cat. No.: B11550200
M. Wt: 458.5 g/mol
InChI Key: OBGAXDSSMFQFLO-OUPLGOGSSA-N
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Description

alpha-Benzamido-4-(diethylamino)-N’-(4-fluorobenzylidene)cinnamohydrazide: is a complex organic compound that belongs to the class of hydrazides This compound is characterized by the presence of multiple functional groups, including an amido group, a diethylamino group, and a fluorobenzylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-Benzamido-4-(diethylamino)-N’-(4-fluorobenzylidene)cinnamohydrazide typically involves a multi-step process:

    Formation of the hydrazide: The initial step involves the reaction of cinnamic acid with hydrazine to form cinnamohydrazide.

    Introduction of the benzamido group: The cinnamohydrazide is then reacted with benzoyl chloride to introduce the benzamido group.

    Addition of the diethylamino group: The compound is further reacted with diethylamine to introduce the diethylamino group.

    Formation of the fluorobenzylidene group: Finally, the compound is reacted with 4-fluorobenzaldehyde to form the fluorobenzylidene group.

Industrial Production Methods

Industrial production of alpha-Benzamido-4-(diethylamino)-N’-(4-fluorobenzylidene)cinnamohydrazide may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the diethylamino group, leading to the formation of N-oxides.

    Reduction: Reduction reactions can occur at the benzamido group, converting it to an amine.

    Substitution: The fluorobenzylidene group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of amines.

    Substitution: Formation of substituted benzylidene derivatives.

Scientific Research Applications

alpha-Benzamido-4-(diethylamino)-N’-(4-fluorobenzylidene)cinnamohydrazide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific molecular pathways.

    Industry: Used in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of alpha-Benzamido-4-(diethylamino)-N’-(4-fluorobenzylidene)cinnamohydrazide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity.

    Pathways Involved: It may affect signaling pathways involved in cell growth, apoptosis, or metabolism.

Comparison with Similar Compounds

Similar Compounds

  • alpha-Benzamido-4-(diethylamino)-N’-(4-chlorobenzylidene)cinnamohydrazide
  • alpha-Benzamido-4-(diethylamino)-N’-(4-methylbenzylidene)cinnamohydrazide
  • alpha-Benzamido-4-(diethylamino)-N’-(4-nitrobenzylidene)cinnamohydrazide

Uniqueness

  • Fluorine Substitution : The presence of the fluorine atom in alpha-Benzamido-4-(diethylamino)-N’-(4-fluorobenzylidene)cinnamohydrazide makes it unique compared to its analogs with different substituents. Fluorine can significantly alter the compound’s reactivity, stability, and biological activity.
  • Biological Activity : The specific substitution pattern may confer unique biological properties, making it a valuable compound for research in drug development and other applications.

Properties

Molecular Formula

C27H27FN4O2

Molecular Weight

458.5 g/mol

IUPAC Name

N-[(Z)-1-[4-(diethylamino)phenyl]-3-[(2E)-2-[(4-fluorophenyl)methylidene]hydrazinyl]-3-oxoprop-1-en-2-yl]benzamide

InChI

InChI=1S/C27H27FN4O2/c1-3-32(4-2)24-16-12-20(13-17-24)18-25(30-26(33)22-8-6-5-7-9-22)27(34)31-29-19-21-10-14-23(28)15-11-21/h5-19H,3-4H2,1-2H3,(H,30,33)(H,31,34)/b25-18-,29-19+

InChI Key

OBGAXDSSMFQFLO-OUPLGOGSSA-N

Isomeric SMILES

CCN(CC)C1=CC=C(C=C1)/C=C(/C(=O)N/N=C/C2=CC=C(C=C2)F)\NC(=O)C3=CC=CC=C3

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C=C(C(=O)NN=CC2=CC=C(C=C2)F)NC(=O)C3=CC=CC=C3

Origin of Product

United States

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